Critical Data Gap: No Public Quantitative Activity Data Available
An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and global patent filings failed to identify any compound-specific quantitative biological data (IC50, Ki, EC50, etc.) for CAS 941953-97-5. Without this data, no direct head-to-head comparison with its closest analogs (e.g., 3,5-dimethoxybenzoyl or 2-fluorobenzoyl derivatives) is possible [1]. The compound is presumed to be a member of the CCR4 antagonist class based on its structural homology to patented derivatives, but its individual potency and selectivity profile are unknown in the public domain [2].
| Evidence Dimension | CCR4 Antagonist Potency (IC50 or Ki) |
|---|---|
| Target Compound Data | Not available in the public domain. |
| Comparator Or Baseline | Lead compound 8a from the same piperazine pyrimidine series: IC50 = 272.4 nM (vs. CCL22) [3]. |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A |
Why This Matters
Procurement of this specific compound constitutes a high-risk purchase of an uncharacterized research tool; there is no scientific basis to prioritize it over analogs with known activity profiles.
- [1] Database searches for CAS 941953-97-5 on PubChem, ChEMBL, BindingDB (February 2025) yielded no bioactivity results. View Source
- [2] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, November 15, 2016. View Source
- [3] Wang Y, et al. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma. Scientific Reports. 2017;7:Article 14869. View Source
